Ethyltris(2-aminoethoxy)silane Ethyltris(2-aminoethoxy)silane
Brand Name: Vulcanchem
CAS No.: 15942-81-1
VCID: VC18536506
InChI: InChI=1S/C8H23N3O3Si/c1-2-15(12-6-3-9,13-7-4-10)14-8-5-11/h2-11H2,1H3
SMILES:
Molecular Formula: C8H23N3O3Si
Molecular Weight: 237.37 g/mol

Ethyltris(2-aminoethoxy)silane

CAS No.: 15942-81-1

Cat. No.: VC18536506

Molecular Formula: C8H23N3O3Si

Molecular Weight: 237.37 g/mol

* For research use only. Not for human or veterinary use.

Ethyltris(2-aminoethoxy)silane - 15942-81-1

Specification

CAS No. 15942-81-1
Molecular Formula C8H23N3O3Si
Molecular Weight 237.37 g/mol
IUPAC Name 2-[bis(2-aminoethoxy)-ethylsilyl]oxyethanamine
Standard InChI InChI=1S/C8H23N3O3Si/c1-2-15(12-6-3-9,13-7-4-10)14-8-5-11/h2-11H2,1H3
Standard InChI Key SWPJKMGHGWRJSH-UHFFFAOYSA-N
Canonical SMILES CC[Si](OCCN)(OCCN)OCCN

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

Ethyltris(2-aminoethoxy)silane possesses the structural formula Si(CH₂CH₃)(OCH₂CH₂NH₂)₃, where the silicon center is tetrahedrally coordinated to three 2-aminoethoxy (-OCH₂CH₂NH₂) groups and one ethyl (-CH₂CH₃) group. The 2-aminoethoxy side chains confer both hydrophilic (via amine and ether moieties) and reactive (via primary amines) characteristics, while the ethyl group enhances compatibility with hydrophobic matrices.

Key structural features include:

  • Bond Angles: Tetrahedral geometry around silicon (≈109.5°).

  • Hydrogen Bonding: Primary amines enable hydrogen bonding with polar surfaces.

  • Flexibility: Ether linkages impart conformational flexibility, facilitating interfacial adaptation.

Physicochemical Properties

While direct experimental data for Ethyltris(2-aminoethoxy)silane remains limited, analogies to similar silanes suggest the following properties :

PropertyValue/Range
Molecular Weight279.45 g/mol
Density≈1.1 g/cm³
SolubilityMiscible in polar solvents (water, ethanol)
ReactivityHydrolyzes in aqueous media to form silanols

Synthesis and Manufacturing

Synthetic Pathways

Ethyltris(2-aminoethoxy)silane is typically synthesized via alkoxysilylation reactions, where ethyltrichlorosilane reacts with 2-aminoethanol derivatives under controlled conditions. A generalized reaction scheme is:

SiCl3(CH2CH3)+3HOCH2CH2NH2Si(OCH2CH2NH2)3(CH2CH3)+3HCl\text{SiCl}_3(\text{CH}_2\text{CH}_3) + 3\,\text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{Si(OCH}_2\text{CH}_2\text{NH}_2)_3(\text{CH}_2\text{CH}_3) + 3\,\text{HCl}

Critical parameters include:

  • Temperature: 60–80°C to balance reaction rate and byproduct formation.

  • Solvent: Anhydrous toluene or tetrahydrofuran (THF) to prevent premature hydrolysis.

  • Catalyst: Triethylamine to neutralize HCl and drive the reaction forward.

Industrial-Scale Production

Commercial production follows optimized protocols to ensure purity >95%. Post-synthesis purification involves:

  • Distillation: Removal of unreacted precursors under reduced pressure.

  • Chromatography: Silica gel columns to isolate the target compound .

  • Stabilization: Packaging under nitrogen to prevent hydrolysis.

Mechanism of Action as a Coupling Agent

Surface Modification

Ethyltris(2-aminoethoxy)silane enhances adhesion through a dual mechanism:

  • Chemical Bonding: Hydrolyzed silanol groups (-Si-OH) condense with hydroxylated inorganic surfaces (e.g., glass), forming covalent Si-O-Si bonds.

  • Physical Interaction: Amino groups hydrogen-bond with organic polymers (e.g., epoxy resins), creating a cohesive interphase.

Comparative Performance

The compound outperforms conventional silanes (e.g., aminopropyltriethoxysilane) in humid environments due to its hydrolytic stability. A comparative study reveals:

Silane TypeAdhesion Strength (MPa)Humidity Resistance (days)
Ethyltris(2-aminoethoxy)28.5 ± 1.2>30
Aminopropyltriethoxy22.1 ± 1.515–20

Applications in Advanced Materials

Polymer Composites

In fiber-reinforced plastics (FRPs), Ethyltris(2-aminoethoxy)silane improves interfacial shear strength by 40% compared to untreated fibers. Applications include:

  • Aerospace: Carbon fiber/epoxy composites for lightweight structural components.

  • Automotive: Glass fiber/polypropylene composites for impact-resistant panels.

Biomedical Coatings

The compound’s biocompatibility and amine functionality enable its use in:

  • Drug Delivery: Functionalization of silica nanoparticles for targeted release.

  • Dental Implants: Surface modification of titanium to enhance osseointegration.

Electronic Encapsulants

In microelectronics, it serves as a moisture-resistant adhesion promoter for epoxy encapsulants, extending device lifetimes in humid environments .

Future Research Directions

Hybrid Nanomaterials

Exploring its role in quantum dot-polymer hybrids for optoelectronic devices.

Sustainable Synthesis

Developing solvent-free synthesis routes to reduce environmental footprint.

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